molecular formula C6H7NOS2 B13928027 2-Mercapto-4-methyl-5-thiazolyl methyl ketone CAS No. 7725-93-1

2-Mercapto-4-methyl-5-thiazolyl methyl ketone

Cat. No.: B13928027
CAS No.: 7725-93-1
M. Wt: 173.3 g/mol
InChI Key: CVQAKSAYAODIKY-UHFFFAOYSA-N
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Description

2-Mercapto-4-methyl-5-thiazolyl methyl ketone is an organosulfide and ketone compound. It is known for its unique chemical structure, which includes a thiazole ring, a mercapto group, and a methyl ketone group. This compound is used in various chemical and industrial applications due to its reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-4-methyl-5-thiazolyl methyl ketone typically involves the reaction of 2-mercapto-4-methylthiazole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Mercapto-4-methyl-5-thiazolyl methyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Mercapto-4-methyl-5-thiazolyl methyl ketone involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The thiazole ring can interact with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Comparison: 2-Mercapto-4-methyl-5-thiazolyl methyl ketone is unique due to its combination of a mercapto group and a methyl ketone group attached to a thiazole ring. This structure imparts distinct reactivity and functional properties compared to similar compounds, making it valuable in specific chemical and industrial applications .

Properties

IUPAC Name

1-(4-methyl-2-sulfanylidene-3H-1,3-thiazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NOS2/c1-3-5(4(2)8)10-6(9)7-3/h1-2H3,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQAKSAYAODIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Record name 2-MERCAPTO-4-METHYL-5-THIAZOLYL METHYL KETONE
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DSSTOX Substance ID

DTXSID7064782
Record name 2-Mercapto-4-methyl-5-thiazolyl methyl ketone
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Molecular Weight

173.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7725-93-1
Record name 2-MERCAPTO-4-METHYL-5-THIAZOLYL METHYL KETONE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name 1-(2,3-Dihydro-4-methyl-2-thioxo-5-thiazolyl)ethanone
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Record name Ethanone, 1-(2,3-dihydro-4-methyl-2-thioxo-5-thiazolyl)-
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Record name Ethanone, 1-(2,3-dihydro-4-methyl-2-thioxo-5-thiazolyl)-
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Record name 2-Mercapto-4-methyl-5-thiazolyl methyl ketone
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Record name 1-(2,3-dihydro-4-methyl-2-thioxothiazol-5-yl)ethan-1-one
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